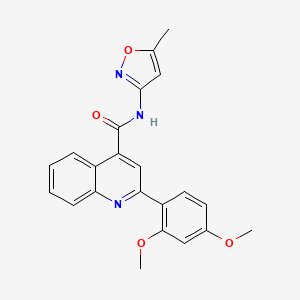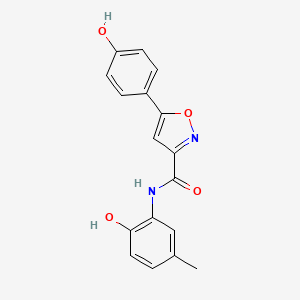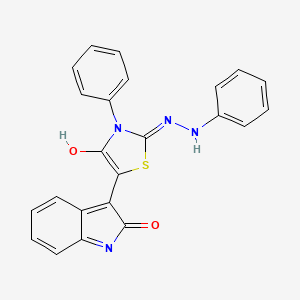
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a major excitatory neurotransmitter in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide acts as an antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By blocking the action of glutamate, 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can reduce the excitability of neurons in the brain, which can lead to the prevention of seizures and the reduction of neurodegenerative damage.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in the brain. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can reduce the release of glutamate, which can lead to the prevention of seizures and the reduction of neurodegenerative damage. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can also increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the survival and growth of neurons in the brain.
実験室実験の利点と制限
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor subtype. However, 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide. One potential direction is the development of more potent and selective 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide analogs for the treatment of neurological disorders. Another potential direction is the investigation of the long-term effects of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide on the brain, including its potential for neuroprotection and neuroregeneration. Finally, the investigation of the potential side effects of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide on other neurotransmitter systems in the brain is also an important future direction.
合成法
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide. The amide is then reacted with 4-chloroquinoline to form 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide.
科学的研究の応用
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to block the action of glutamate in the brain, which can lead to the prevention of seizures and the reduction of neurodegenerative damage.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-10-21(25-29-13)24-22(26)17-12-19(23-18-7-5-4-6-15(17)18)16-9-8-14(27-2)11-20(16)28-3/h4-12H,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBDPSZFJCGOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)


![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![2-[4-(2,2-dimethylpropyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5971595.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5971607.png)

![{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971628.png)
![2-{[5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5971649.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5971650.png)